molecular formula C25H24N2O4S2 B5452159 ethyl 4-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate

ethyl 4-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate

Cat. No.: B5452159
M. Wt: 480.6 g/mol
InChI Key: NFLKWFDEPAPYKB-JQILVBFNSA-N
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Description

The compound contains several functional groups including an ester group (benzoate), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a conjugated system (alternating single and double bonds). The presence of these functional groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester could be formed through a reaction between a carboxylic acid and an alcohol. The thiazolidine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a conjugated system. The conjugated system would likely result in a planar structure, while the thiazolidine ring could introduce some three-dimensionality .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The conjugated system could participate in electrophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an ester could make the compound somewhat polar, affecting its solubility in different solvents .

Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-3-31-24(30)19-9-11-20(12-10-19)26-22(28)13-14-27-23(29)21(33-25(27)32)16-17(2)15-18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,26,28)/b17-15+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLKWFDEPAPYKB-JQILVBFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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